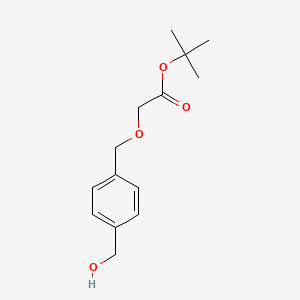
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate is an organic compound that features a tert-butyl ester group and a benzyl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate typically involves the reaction of tert-butyl bromoacetate with 4-(hydroxymethyl)benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and tert-butyl acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in methanol.
Major Products
Oxidation: 4-(carboxymethyl)benzyl alcohol.
Reduction: 2-((4-(hydroxymethyl)benzyl)oxy)ethanol.
Substitution: 4-hydroxybenzyl alcohol and tert-butyl acetate.
Aplicaciones Científicas De Investigación
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate involves its ability to undergo hydrolysis under acidic or basic conditions to release the active benzyl alcohol derivative. This hydrolysis can be catalyzed by enzymes or chemical catalysts, leading to the formation of the corresponding carboxylic acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(hydroxymethyl)phenylcarbamate: Similar structure but with a carbamate group instead of an ester.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ester group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Features a hydrazine group and an ester linkage.
Uniqueness
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate is unique due to its combination of a benzyl ether and a tert-butyl ester, which provides distinct reactivity and stability profiles compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl 2-[[4-(hydroxymethyl)phenyl]methoxy]acetate |
InChI |
InChI=1S/C14H20O4/c1-14(2,3)18-13(16)10-17-9-12-6-4-11(8-15)5-7-12/h4-7,15H,8-10H2,1-3H3 |
Clave InChI |
IVGDWPWOHIFRLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)
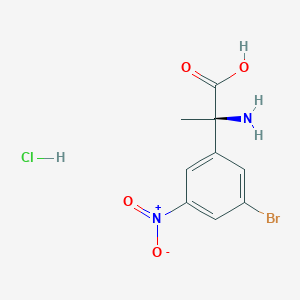

![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
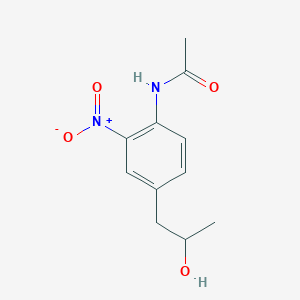
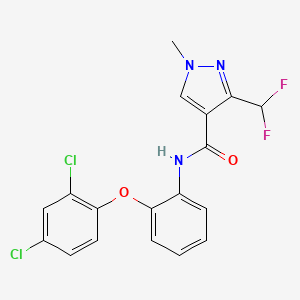
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

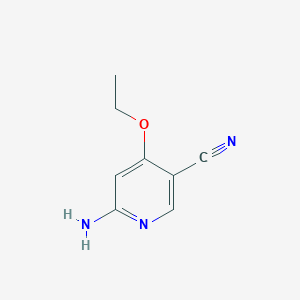
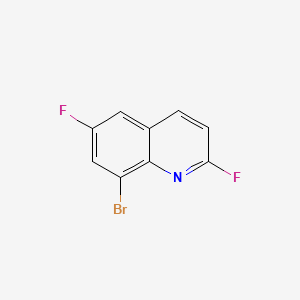
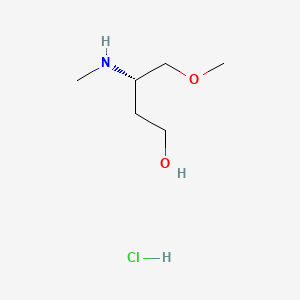
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
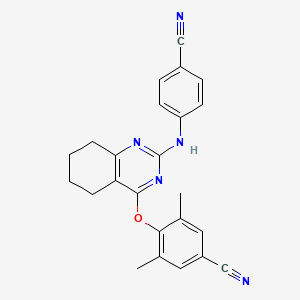
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
